5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Lipophilicity Membrane Permeability CNS Drug Design

This 2-aminothiazole derivative features a 4-fluorobenzyl-protected phenol at the 5-position, raising cLogP to 6.2—~1.7 units higher than the 4-phenyl analog. The increased lipophilicity and TPSA of 62.4 Ų place it in CNS-accessible chemical space. SAR data show 5-substitution can alter kinase IC50 from >10,000 nM to 400 nM; replacing this scaffold with a generic building block risks losing target engagement. Ideal for kinase selectivity panels, CNS probe development, or benchmarking ADME lipophilicity ceilings. Confirm lot-specific purity before ordering.

Molecular Formula C22H16F2N2OS
Molecular Weight 394.44
CAS No. 297150-36-8
Cat. No. B2985457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine
CAS297150-36-8
Molecular FormulaC22H16F2N2OS
Molecular Weight394.44
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC=C(C=C4)F)F
InChIInChI=1S/C22H16F2N2OS/c23-17-5-1-15(2-6-17)14-27-20-11-3-16(4-12-20)21-13-25-22(28-21)26-19-9-7-18(24)8-10-19/h1-13H,14H2,(H,25,26)
InChIKeyQPPYSQHTZQGMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 297150‑36‑8): Structural Identity and Physicochemical Baseline for Procurement Decisions


5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 297150‑36‑8) is a 2‑aminothiazole derivative bearing a 4‑fluorobenzyl‑protected phenol at the 5‑position and a 4‑fluorophenyl amine at the 2‑position . The molecule has a molecular weight of 394.4 g·mol⁻¹, a computed octanol‑water partition coefficient (XLogP3) of 6.2, and a topological polar surface area of 62.4 Ų [1]. These properties place it in a lipophilic, CNS‑accessible chemical space that is distinct from simpler 2‑aminothiazole congeners. The compound is listed in the Oprea screening collection (Oprea1_337025) and is available from multiple commercial suppliers at purities ≥95 % .

Why Generic 2‑Aminothiazole Substitution Fails: Structural Determinants That Distinguish 297150‑36‑8 from Simpler Analogs


The 2‑aminothiazole scaffold is a privileged kinase‑inhibitor core, but even minor substituent changes drastically alter potency and selectivity. For instance, the unsubstituted parent N‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑amine is essentially inactive against Aurora A kinase (IC₅₀ > 10,000 nM), whereas the 5‑bromo analog achieves an IC₅₀ of 400 nM [1][2]. The 4‑fluorobenzyl‑protected phenol at the 5‑position of 297150‑36‑8 introduces a large, lipophilic aromatic ether that is absent in the simple halo analogs. This structural modification raises the computed logP to 6.2—approximately 1.7 log units higher than the 4‑phenyl analog —which is expected to profoundly influence membrane permeability, protein‑binding kinetics, and off‑target promiscuity. Consequently, replacement with a generic 2‑aminothiazole building block risks losing the specific lipophilicity‑driven interactions and selectivity profile that this substitution pattern may confer.

Product‑Specific Quantitative Evidence Guide: Measurable Differentiation of 297150‑36‑8 from Its Closest Chemical Analogs


5‑Position Aryl‑Ether Substitution Confers a cLogP Advantage of +1.7 Over the 4‑Phenyl Analog, Predicting Enhanced Membrane Permeability

The target compound exhibits a computed XLogP3 of 6.2, compared with a logP of 4.54 for the 4‑phenyl analog N‑(4‑fluorophenyl)‑4‑phenyl‑1,3‑thiazol‑2‑amine . This +1.7 log unit increase indicates substantially higher lipophilicity, which is expected to enhance passive membrane permeability and blood‑brain barrier penetration [1].

Lipophilicity Membrane Permeability CNS Drug Design

Topological Polar Surface Area of 62.4 Ų Places 297150‑36‑8 Within the CNS‑Druglike Space (TPSA < 90 Ų), Unlike Simpler Analogs with Lower TPSA

The target compound has a TPSA of 62.4 Ų [1]. Although the 4‑phenyl analog has a lower TPSA of ≈37 Ų, the additional ether oxygen in the target compound increases polar surface area while remaining well within the established CNS‑druglike range (TPSA < 90 Ų) [2]. This balanced TPSA‑lipophilicity profile is preferable for CNS drug discovery campaigns.

CNS Druglikeness Polar Surface Area Blood‑Brain Barrier

Class‑Level Aurora A Kinase SAR: The 5‑Aryl Substituent is Expected to Improve Kinase Inhibitory Potency by >25‑Fold Relative to the Unsubstituted Parent (IC₅₀ > 10,000 nM)

The unsubstituted parent N‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑amine has an Aurora A IC₅₀ > 10,000 nM, whereas the 5‑bromo analog achieves an IC₅₀ of 400 nM and the 5‑chloro analog 1,100 nM [1][2][3]. The large 5‑aryl‑ether substituent in 297150‑36‑8 is anticipated to confer an even greater potency enhancement by occupying a hydrophobic pocket adjacent to the ATP‑binding site; however, direct IC₅₀ data for the target compound are not yet publicly available.

Aurora A Kinase Kinase Inhibition Structure‑Activity Relationship

Molecular Weight Increase of +124 Da Over the 4‑Phenyl Analog Impacts Target Selectivity and PK Properties

The molecular weight of 297150‑36‑8 is 394.4 g·mol⁻¹, compared with 270.3 g·mol⁻¹ for the 4‑phenyl analog and 244–290 g·mol⁻¹ for the 5‑halo analogs [1][2]. This +124 Da increase reflects the addition of a second fluorobenzyl ring and an ether linkage. Higher molecular weight within this chemical series is often associated with improved target selectivity due to more shape‑complementary binding, albeit at the expense of ligand efficiency.

Molecular Weight Druglikeness Selectivity

5‑Aryl‑Ether Substitution is Expected to Confer a Distinct Kinase Selectivity Profile Compared to 4‑Phenyl or 5‑Halo Analogs

The 4‑phenyl analog is a known gp130 agonist with neuroprotective activity, while the 5‑halo analogs are Aurora A kinase inhibitors [1][2]. The 5‑(4‑((4‑fluorobenzyl)oxy)phenyl) substituent in 297150‑36‑8 creates a unique pharmacophore that does not appear in any of the comparator series, suggesting a distinct selectivity fingerprint. Although no kinase profiling data are publicly available for the target compound, patent literature on 2‑substituted‑4‑aryloxyalkylamine thiazoles indicates that the 4‑fluorobenzyl‑protected phenol motif is associated with antisecretory and anti‑inflammatory activities [3].

Kinase Selectivity Structure‑Activity Relationship Off‑Target Screening

Best Research and Industrial Application Scenarios for 5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 297150‑36‑8)


Kinase Selectivity Panel Profiling to Identify Unique Off‑Target Interactions

Because SAR data for the 2‑aminothiazole series show that 5‑substitution dramatically alters kinase inhibitory potency (e.g., Aurora A IC₅₀ ranges from >10,000 nM to 400 nM depending on substituent [1][2]), 297150‑36‑8 is a logical next‑step compound for inclusion in broad kinase selectivity panels. Its unique 5‑aryl‑ether may interact with hydrophobic pockets not accessible to smaller 5‑halo analogs, potentially revealing novel kinase targets.

CNS‑Penetrant Chemical Probe Development Leveraging Optimal TPSA and High Lipophilicity

With a TPSA of 62.4 Ų and a cLogP of 6.2 [3], 297150‑36‑8 meets the classical CNS‑druglike criteria (TPSA < 90 Ų, logP > 3). This property combination makes it a suitable starting point for CNS‑targeted probe development, where the 4‑fluorobenzyl‑protected phenol offers a handle for metabolic stabilization or pro‑drug strategies that are not available in simpler, lower‑MW analogs.

SAR Expansion Around the 5‑Aryl‑Ether Motif for Anti‑Inflammatory or Antisecretory Programs

Patent literature on 2‑substituted‑4‑aryloxyalkylamine thiazoles, including compounds bearing the 4‑fluorobenzyl‑protected phenol motif, indicates antisecretory and anti‑inflammatory utility [4]. 297150‑36‑8 can serve as a reference standard or scaffold‑hopping starting point for medicinal chemistry campaigns targeting these therapeutic areas, where its larger, more lipophilic structure may improve tissue retention compared to earlier‑generation analogs.

Physicochemical Benchmarking Against Analog Series in Lead‑Optimization Programs

The substantial MW (+124 Da) and logP (+1.7) increments over the 4‑phenyl analog make 297150‑36‑8 an excellent tool compound for benchmarking the impact of lipophilicity and size on ADME parameters within a defined chemical series. Procurement for this purpose is justified when a program needs to understand the ceiling of permissible lipophilicity before encountering solubility or metabolic stability liabilities.

Quote Request

Request a Quote for 5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.